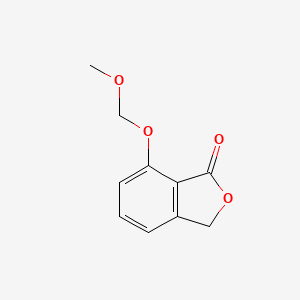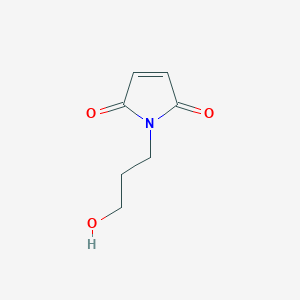
1-(3-hydroxypropyl)-1H-pyrrole-2,5-dione
Übersicht
Beschreibung
1-(3-hydroxypropyl)-1H-pyrrole-2,5-dione, also known as HPD, is a chemical compound that has gained significant attention in the field of biomedical research due to its potential therapeutic properties. HPD is a cyclic imide derivative that has been shown to exhibit anti-inflammatory, antioxidant, and anticancer properties.
Wissenschaftliche Forschungsanwendungen
Biological Activity
Maleimide derivatives, including n-(3-hydroxypropyl)maleimide, are known to exhibit various types of biological activity . They have been identified as highly active inhibitors of various enzymes, such as protein kinases that play a key role in intracellular signaling pathways in all living organisms, including humans .
Pharmaceutical Agents
Several compounds of this class have been obtained and characterized with regard to antibacterial, antitumor, and tuberculostatic activity . They have also shown promise as agents for the prevention of multidrug resistance in bacteria .
Reactive Dyes
The areas of practical applications are indicated for several 3,4-disubstituted maleimide derivatives in the role of reactive dyes . These dyes can be used in various industries, including textiles, plastics, and printing.
Protein Kinase Inhibitors
Disruptions in cellular signaling cascades may lead to the development of serious health conditions in humans, such as oncological and cardiovascular diseases, diabetes, schizophrenia, as well as disorders of the immune system . The identification of protein kinases as potential therapeutic targets has motivated active research efforts aimed at developing protein kinase inhibitors .
Electro-Optic Materials
N-Substituted maleimide derivatives and their polymers have been known to exhibit excellent thermal stability and electron-withdrawing properties . They are particularly interesting in the field of electro-optic materials because of their desirable properties such as electrical conductivity, nonlinear optics, and electroluminescence .
Fluorescence Emission
Copolymers of n-(3-hydroxypropyl)maleimide showed strong photoluminescence from yellow to light blue colors in tetrahydrofuran . This property can be utilized in various applications, including sensors, bioimaging, and optoelectronic devices.
Conjugation to Haptens
3-Maleimidopropionic acid N-hydroxysuccinimide ester, a related compound, is widely used for generating stable maleimide-activated carrier proteins that can spontaneously react with sulfhydryls . These relatively stable maleimide-activated intermediates may be lyophilized and stored for later conjugation to a hapten .
Thermal Stability
N-Substituted maleimide derivatives and their polymers, including n-(3-hydroxypropyl)maleimide, have been known to exhibit excellent thermal stability . This property makes them suitable for applications that require materials to withstand high temperatures.
Wirkmechanismus
Target of Action
It’s worth noting that similar compounds, such as n-ethylmaleimide, have been found to target galectin-10 , a protein that regulates immune responses through the recognition of cell-surface glycans .
Mode of Action
It’s known that maleimides, in general, can react with thiol groups on proteins via a michael addition reaction . This reaction involves the maleimide acting as the Michael acceptor and the thiolate as the Michael donor . This interaction could potentially lead to changes in the target protein’s function.
Biochemical Pathways
Similar compounds have been shown to play a role in immune response regulation .
Pharmacokinetics
It’s worth noting that similar compounds, such as abrocitinib, have active metabolites including 2-hydroxypropyl and 3-hydroxypropyl .
Result of Action
Similar compounds have been shown to have anti-inflammatory effects .
Action Environment
It’s known that factors such as ph and temperature can affect the reactivity of maleimides .
Eigenschaften
IUPAC Name |
1-(3-hydroxypropyl)pyrrole-2,5-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO3/c9-5-1-4-8-6(10)2-3-7(8)11/h2-3,9H,1,4-5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBESFMOSFGXJEE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(C1=O)CCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-hydroxypropyl)-1H-pyrrole-2,5-dione | |
CAS RN |
34321-80-7 | |
| Record name | 1-(3-hydroxypropyl)-2,5-dihydro-1H-pyrrole-2,5-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



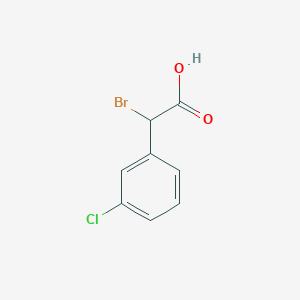
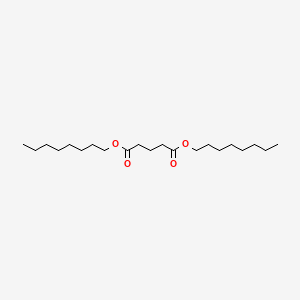
![Cyclopentanol, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-](/img/structure/B3189618.png)
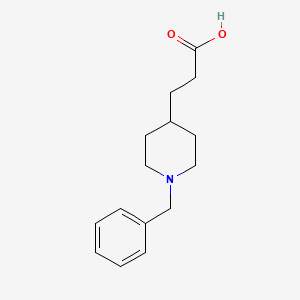
![7-Chloroimidazo[1,2-b]pyridazine-2-carboxylic acid](/img/structure/B3189646.png)
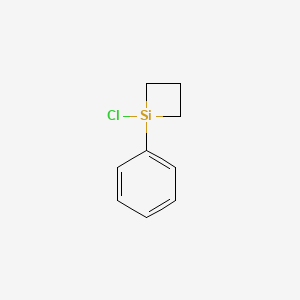
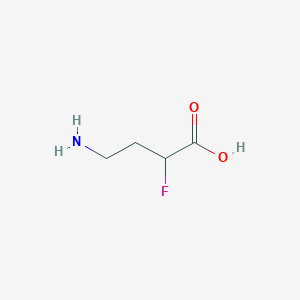
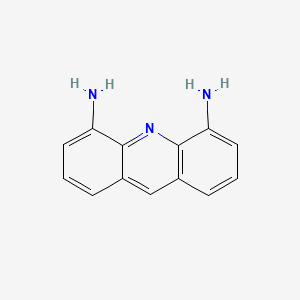


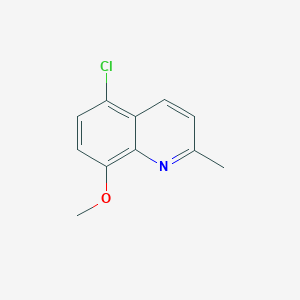
![methyl N-[4-(2-methylphenyl)-6-(4-methylpiperazin-1-yl)pyridin-3-yl]carbamate](/img/structure/B3189672.png)
![1-(3-Aminobenzo[B]thiophen-2-YL)ethanone](/img/structure/B3189686.png)
